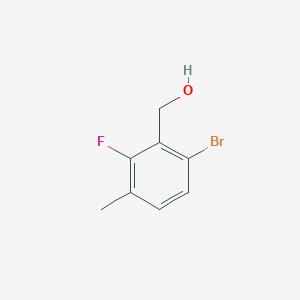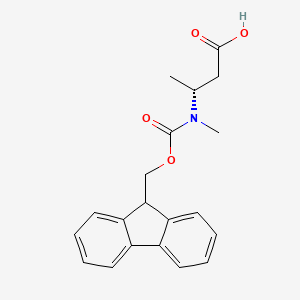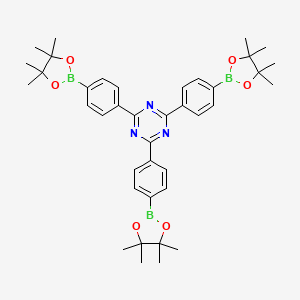
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine
Descripción general
Descripción
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine is a complex organic compound characterized by its boronic acid pinacol ester functional groups attached to a triazine core. This compound is primarily used in the construction of conjugated microporous polymers (CMPs) and porous aromatic frameworks (PAFs), which have applications in materials science and catalysis[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a Suzuki coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst[_{{{CITATION{{{2{2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila](https://www.ossila.com/products/tbptrz). The reaction typically requires a base, such as potassium carbonate, and is conducted in a suitable solvent like toluene or water[{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing the reaction conditions to achieve high yields and purity[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila. This includes the use of high-purity reagents, precise control of reaction temperatures, and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: This compound primarily undergoes Suzuki coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila. It can also participate in other cross-coupling reactions, such as Stille and Negishi couplings.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or water)[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.
Stille Coupling: Tin reagents, palladium catalyst, solvent (e.g., DMF)[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.
Negishi Coupling: Zinc reagents, palladium catalyst, solvent (e.g., THF)[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.
Major Products Formed: The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry[_{{{CITATION{{{2{2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl - Ossila](https://wwwossilacom/products/tbptrz){{{CITATION{{{2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila. Additionally, it is used in the development of advanced materials for energy storage, such as supercapacitors and batteries[{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its ability to act as a bridging ligand in the formation of COFs and CMPs[_{{{CITATION{{{2{2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila](https://www.ossila.com/products/tbptrz). The boronic acid pinacol ester groups facilitate the formation of stable covalent bonds with other organic molecules, leading to the construction of complex and highly ordered structures[{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila. The molecular targets and pathways involved include the formation of conjugated systems and the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Triazine derivatives
Boronic acid derivatives
Conjugated microporous polymers (CMPs)
Porous aromatic frameworks (PAFs)
Propiedades
IUPAC Name |
2,4,6-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48B3N3O6/c1-34(2)35(3,4)47-40(46-34)28-19-13-25(14-20-28)31-43-32(26-15-21-29(22-16-26)41-48-36(5,6)37(7,8)49-41)45-33(44-31)27-17-23-30(24-18-27)42-50-38(9,10)39(11,12)51-42/h13-24H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDOUYVNUGDLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=C(C=C6)B7OC(C(O7)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48B3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B3177237.png)
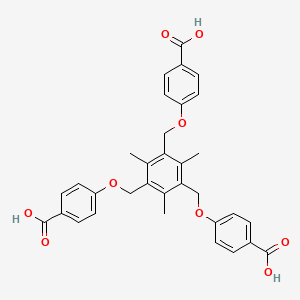
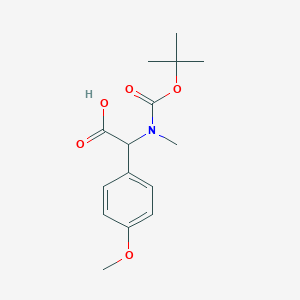
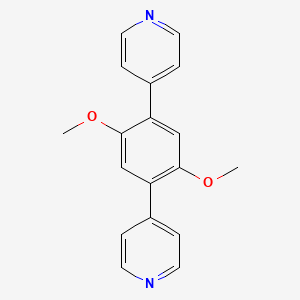


![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)
![4,6-Dichloropyrazolo[1,5-A]pyridine](/img/structure/B3177283.png)
![5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3177291.png)
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)

